2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide
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Overview
Description
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(4-BUTOXYPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of anthracene, benzothiazole, and butoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(4-BUTOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the anthracene derivative, followed by the formation of the benzothiazole moiety. The final step involves the coupling of these intermediates with the butoxyphenyl acetamide under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(4-BUTOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(4-BUTOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a fluorescent probe or bioactive molecule for studying biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(4-BUTOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: A rigid linker used in PROTAC development for targeted protein degradation.
2-Hydroxy-2-methylpropiophenone: A compound used in various chemical applications.
Uniqueness
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(4-BUTOXYPHENYL)ACETAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C34H29N3O2S2 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
2-[[6-(anthracen-9-ylmethylideneamino)-1,3-benzothiazol-2-yl]sulfanyl]-N-(4-butoxyphenyl)acetamide |
InChI |
InChI=1S/C34H29N3O2S2/c1-2-3-18-39-27-15-12-25(13-16-27)36-33(38)22-40-34-37-31-17-14-26(20-32(31)41-34)35-21-30-28-10-6-4-8-23(28)19-24-9-5-7-11-29(24)30/h4-17,19-21H,2-3,18,22H2,1H3,(H,36,38) |
InChI Key |
DNZWHJIOIDQGDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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